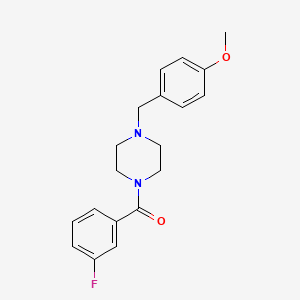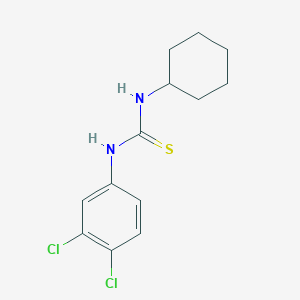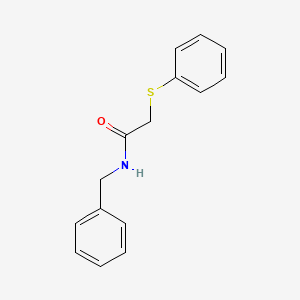![molecular formula C17H27NO B5760200 N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine, also known as O-desmethyltramadol, is a synthetic opioid drug that is commonly used for pain relief. It is a derivative of tramadol, which is an opioid analgesic drug used to treat moderate to severe pain. O-desmethyltramadol has been found to be more potent than tramadol and has a longer duration of action.
Mécanisme D'action
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol acts on the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also increases the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and nausea. It can also cause dizziness, confusion, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has several advantages for use in laboratory experiments. It is readily available and can be synthesized using standard laboratory techniques. It is also highly potent and has a long duration of action, making it useful for studying the effects of opioids on the nervous system.
However, N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol also has some limitations for use in laboratory experiments. It can be difficult to control the dose and duration of exposure, and it can produce a range of side effects that may confound the results of experiments.
Orientations Futures
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol. One area of interest is the development of new formulations that can improve the delivery and efficacy of the drug. Another area of research is the investigation of the potential use of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol in the treatment of opioid addiction and withdrawal. Additionally, further studies are needed to better understand the long-term effects of the drug on the nervous system and other organ systems.
Méthodes De Synthèse
The synthesis of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol involves the reduction of tramadol using sodium borohydride or lithium aluminum hydride. The reduction process removes the N-methyl group from tramadol, resulting in the formation of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol.
Applications De Recherche Scientifique
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has been extensively studied for its potential use in pain management. It has been found to be effective in treating various types of pain, including neuropathic pain, cancer pain, and postoperative pain. N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has also been investigated for its potential use in the treatment of opioid addiction and withdrawal.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-19-17-12-8-7-9-15(17)13-14-18-16-10-5-3-2-4-6-11-16/h7-9,12,16,18H,2-6,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCHYYDMKKJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)


![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)



![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)